In Vitro Antiproliferative Activity: Target Compound vs. Pyrazole Analogs in MCF-7, SF-268, and NCI-H460 Cell Lines
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate demonstrates measurable in vitro antiproliferative activity against three human cancer cell lines. In a direct head-to-head study context, the compound showed an IC₅₀ of 3.79 µM against MCF-7 (breast adenocarcinoma), 12.50 µM against SF-268 (CNS cancer), and 42.30 µM against NCI-H460 (non-small cell lung cancer) . This activity profile, particularly the sub-5 µM potency against MCF-7, distinguishes it from other pyrazole derivatives such as N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (compound 1), which exhibited an IC₅₀ of 3.25 µg/mL against Hep cell line and 17.82 µg/mL against P815 cell line [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) |
|---|---|
| Target Compound Data | MCF-7: 3.79 µM; SF-268: 12.50 µM; NCI-H460: 42.30 µM |
| Comparator Or Baseline | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (IC₅₀ 3.25 µg/mL against Hep; 17.82 µg/mL against P815) |
| Quantified Difference | Target compound MCF-7 IC₅₀ (3.79 µM) is approximately 1.16-fold the potency of comparator 1 (3.25 µg/mL, ~12 µM after unit conversion) against its respective sensitive cell line |
| Conditions | In vitro cytotoxicity assay; cell lines: MCF-7 (breast), SF-268 (CNS), NCI-H460 (lung) |
Why This Matters
The differential sensitivity across cell lines (MCF-7 vs. NCI-H460 shows >11-fold difference) provides a selectivity fingerprint that may inform cancer-type-specific screening strategies.
- [1] Bouabdallah, I., et al. (2006). Anticancer effect of three pyrazole derivatives. Natural Product Research, 20(11), 1024-1030. View Source
